1,4-Dimethoxy-2,3-dinitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1,4-Dimethoxy-2,3-dinitrobenzene often involves catalytic processes and specific reactants to achieve the desired molecular structure. For instance, Besset and Morin (2009) describe the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis, which is a crucial step for synthesizing complex organic compounds (Besset & Morin, 2009).
Molecular Structure Analysis
Understanding the molecular structure of 1,4-Dimethoxy-2,3-dinitrobenzene and its derivatives is essential for predicting and explaining their reactivity and properties. Dorofeeva et al. (2010) used gas-phase electron diffraction and quantum chemical calculations to study the molecular structure and conformational properties of a similar compound, 1,3-dimethoxybenzene, revealing insights into its planar conformers and geometrical parameters (Dorofeeva et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of 1,4-Dimethoxy-2,3-dinitrobenzene enables a variety of chemical transformations. For example, Sweeney, McArdle, and Aldabbagh (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, showcasing the compound's versatility in nucleophilic substitution reactions (Sweeney, McArdle, & Aldabbagh, 2018).
Scientific Research Applications
Application 1: Synthesis of Bioreductive Anti-Cancer Agents
- Scientific Field : Medicinal Chemistry
- Summary of the Application : 1,4-Dimethoxy-2,3-dintrobenzene is a precursor for the synthesis of potent bioreductive anti-cancer agents, the benzimidazole-4,7-diones and ring-fused benzimidazolequinones .
- Methods of Application : The nitration of 1,4-dimethoxybenzene gives 2,3-dinitrobenzene as the major product, with isomeric 1,4-dimethoxy-2,5-dinitrobenzene separated with column chromatography or recrystallization .
- Results or Outcomes : For example, pyrido[1,2-a]benzimidazolequinone, which is 300 times more cytotoxic than the clinical anti-tumor drug mitomycin C under hypoxic conditions, associated with solid tumors .
Application 2: Selective Nitro Reduction
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene can be selectively reduced by using sodium sulfide (Na2S) or other derivatives of H2S .
- Methods of Application : The reaction gives the best chance to convert polynitro aromates like 1,3-dinitrobenzene to 3-nitroaniline by selectively reducing one nitro group .
- Results or Outcomes : The positions of the substituents play an important role in the progress of the reaction. In polynitro compounds, the relative positions of the groups determine whether reduction gives monoamino or polyamino derivatives and determine the isomer distribution of the monoamino derivatives .
Application 3: Overcharge Protection in Lithium-Ion Batteries
- Scientific Field : Electrochemistry
- Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used as a redox shuttle additive for overcharge protection in lithium-ion batteries .
- Methods of Application : The compound is added to the base electrolyte, which is 1 mol·L -1 LiPF 6 / (ethylene carbonate (EC)+diethyl carbonate (DEC)+ethyl-methyl carbonate (EMC) (1:1:1, by volume)) .
- Results or Outcomes : The addition of 1,4-Dimethoxy-2,3-dinitrobenzene improves the safety of lithium-ion batteries by preventing overcharging .
Application 4: Synthesis of Nitrophenyl Piperidines and Pyrrolidines
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,4-Dimethoxy-2,5-dinitrobenzene is used in the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine .
- Methods of Application : The compound is heated in piperidine or pyrrolidine to yield the respective products .
- Results or Outcomes : The reactions give good yields (76% for the piperidine derivative and 82% for the pyrrolidine derivative), and the products are confirmed to be new .
Application 5: Synthesis of Nitroaromatic Compounds
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used in the synthesis of nitroaromatic compounds .
- Methods of Application : The compound is heated with various amines to yield the corresponding nitroaromatic compounds .
- Results or Outcomes : The reactions give good yields and the products are confirmed to be new .
Application 6: Synthesis of Dyes
- Scientific Field : Dye Chemistry
- Summary of the Application : 1,4-Dimethoxy-2,3-dinitrobenzene is used in the synthesis of dyes .
- Methods of Application : The compound is reacted with various aromatic amines to yield the corresponding azo dyes .
- Results or Outcomes : The reactions give good yields and the products are confirmed to be new .
Safety And Hazards
properties
IUPAC Name |
1,4-dimethoxy-2,3-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFHMPZPXFUVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287803 | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxy-2,3-dinitrobenzene | |
CAS RN |
6945-76-2 | |
Record name | NSC52571 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.